8-Hydroxyoctanoic acid

Overview

Description

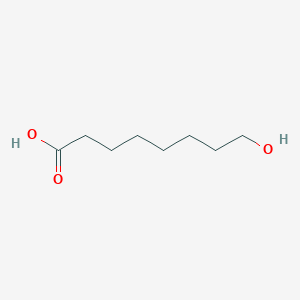

8-Hydroxyoctanoic acid, also known as octanoic acid, 8-hydroxy-, is a fatty acid derivative with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol It is characterized by the presence of a hydroxyl group (-OH) attached to the eighth carbon of the octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Hydroxyoctanoic acid can be synthesized through several methods. One common approach involves the reaction of 6-chlorohexanol with a dialkyl malonate ester, followed by thermal decarboxylation of the malonic acid derivative . Another method includes the carbonylation of octanol with oxygen to form octanone, which is then reduced to this compound using hydrogen in the presence of a catalyst .

Industrial Production Methods: Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to isolate and purify the final product.

Chemical Reactions Analysis

8-Hydroxyoctanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxyl group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Anti-Cancer Activity

Research has demonstrated the potential of 8-hydroxyoctanoic acid in cancer therapy. A study highlighted that 8-HOA, derived from the peroxidation of dihomo-γ-linolenic acid (DGLA) via cyclooxygenase (COX) enzymes, exhibits anti-cancer properties by inhibiting the growth of colon cancer cells . The knockdown of delta-5-desaturase (D5D) enhances the production of 8-HOA, which then promotes apoptosis in cancer cells and reduces tumor growth significantly.

Case Study:

In a xenograft model, D5D knockdown combined with DGLA supplementation led to increased levels of 8-HOA, resulting in a ~40% reduction in tumor size compared to controls. The study also reported that this approach could enhance the efficacy of chemotherapeutic agents like 5-fluorouracil .

Biosynthesis

The de novo biosynthesis of this compound has been explored using engineered yeast strains. This method allows for sustainable production pathways that could reduce reliance on petroleum-based chemicals. The incorporation of heterologous cytochrome P450 enzymes has been shown to facilitate the hydroxylation of octanoic acid, leading to significant yields of 8-HOA .

Cosmetic Industry

Due to its moisturizing properties and skin compatibility, this compound is being investigated for use in cosmetic formulations. Its hydrophobic nature makes it suitable for emollient applications, enhancing skin hydration and barrier function.

Metabolic Studies

This compound plays a role in metabolic pathways involving fatty acids. It has been identified as a metabolite in various biological systems, contributing to the understanding of lipid metabolism and its implications for health .

Table: Summary of Applications

Mechanism of Action

The mechanism of action of 8-hydroxyoctanoic acid involves its interaction with various molecular targets and pathways. For example, in biological systems, it can be metabolized by cytochrome P450 enzymes to form hydroxylated derivatives. These enzymes facilitate the transfer of electrons from NADPH to the substrate, resulting in the formation of this compound . The availability of heme, a cofactor for P450 activity, is a limiting factor in this process .

Comparison with Similar Compounds

8-Hydroxyoctanoic acid can be compared with other similar compounds, such as:

8-Hydroxycaprylic acid: Similar in structure but with different chain lengths and properties.

7-Hydroxyheptanoic acid: Another hydroxylated fatty acid with one less carbon atom.

The uniqueness of this compound lies in its specific chain length and the position of the hydroxyl group, which confer distinct chemical and physical properties.

Biological Activity

8-Hydroxyoctanoic acid (8-HOA) is a medium-chain fatty acid that has garnered attention for its diverse biological activities, particularly in the fields of cancer research and metabolic engineering. This article aims to provide an overview of the biological activity of 8-HOA, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by its hydroxyl group at the eighth carbon of the octanoic acid chain. This structural modification enhances its biological activity compared to its non-hydroxylated counterpart. The compound's properties allow it to participate in various biochemical pathways, making it a subject of interest in both therapeutic and industrial applications.

Biosynthesis and Production

The biosynthesis of 8-HOA has been achieved through various methods, including microbial fermentation. Notably, the yeast Saccharomyces cerevisiae has been engineered to produce 8-HOA from glucose and ethanol. Research indicates that cytochrome P450 enzymes play a crucial role in the hydroxylation process necessary for 8-HOA synthesis. The production levels achieved in laboratory settings have reached approximately 3 mg/L, with factors such as carbon source and heme availability influencing synthesis efficiency .

Biological Activities

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of 8-HOA. In particular, it has been shown to suppress tumor growth in xenograft models by inducing apoptosis through a p53-dependent mechanism. For instance, a study demonstrated that knockdown of delta-5-desaturase (D5D) in colon cancer cells led to increased production of 8-HOA, which significantly inhibited tumor growth by approximately 40% compared to control groups .

Mechanisms of Action

The mechanisms underlying the anticancer effects of 8-HOA involve modulation of several key proteins:

- MMP-2 and E-cadherin Regulation : 8-HOA has been found to regulate matrix metalloproteinase-2 (MMP-2) and E-cadherin expression, which are critical for tumor metastasis suppression .

- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating pro-apoptotic proteins such as caspases while inhibiting anti-apoptotic proteins like Bcl-2 .

Toxicity Studies

Toxicity assessments have indicated that 8-HOA exhibits low toxicity levels even at higher concentrations when tested on yeast cultures. This suggests a favorable safety profile for potential therapeutic applications .

Case Study: Colon Cancer Treatment

A pivotal study investigated the effects of 8-HOA production in colon cancer cells with D5D knockdown. The results showed that enhanced levels of 8-HOA correlated with significant reductions in tumor size and improved sensitivity to chemotherapeutic agents such as 5-Fluorouracil (5-FU). The study concluded that leveraging the metabolic pathways involving COX-2 could offer new strategies for cancer treatment .

Table: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits tumor growth | |

| Metastasis Suppression | Regulates MMP-2 and E-cadherin | |

| Low Toxicity | Minimal growth impairment in yeast cultures |

Future Directions

The ongoing research into the biological activity of this compound suggests promising avenues for therapeutic applications, particularly in oncology. Further studies are needed to explore its efficacy across different cancer types and its potential integration into existing treatment regimens.

Q & A

Q. What analytical methods are recommended for detecting 8-hydroxyoctanoic acid in complex biological matrices like royal jelly?

Methodological Answer:

To detect this compound in complex matrices, researchers employ:

- HPTLC-MS with Chemometrics : High-performance thin-layer chromatography (HPTLC) coupled with mass spectrometry (MS) and chemometric analysis (e.g., principal component analysis) enables untargeted lipidomic profiling. This method distinguishes fresh vs. lyophilized royal jelly samples by identifying this compound as a biomarker .

- RPLC/HILIC-HRMS : Reverse-phase liquid chromatography (RPLC) and hydrophilic interaction liquid chromatography (HILIC) paired with high-resolution mass spectrometry (HRMS) achieve precise quantification in royal jelly, with retention times (~4.05 min) and mass accuracy (Δ < 0.2 ppm) critical for validation .

Advanced Research Questions

Q. What molecular mechanisms underlie the anti-cancer activity of this compound?

Methodological Answer:

this compound inhibits cancer progression via:

- COX-2/D5D Interaction : In delta-5-desaturase (D5D)-knockdown cancer cells, dihomo-γ-linolenic acid (DGLA) peroxidation by COX-2 generates this compound, which suppresses histone deacetylase (HDAC). This downregulates MMP-2/MMP-9 (metastasis promoters) and upregulates E-cadherin (metastasis suppressor) .

- Threshold Effect : Anti-cancer activity requires intracellular this compound concentrations >0.5 nmol/10⁶ cells, achievable only under D5D suppression .

Q. What are the key challenges in metabolically engineering Saccharomyces cerevisiae for enhanced this compound production?

Methodological Answer:

Critical bottlenecks include:

- CYP Activity Limitation : Low substrate specificity of CYP enzymes for octanoic acid reduces conversion efficiency. Rational engineering (e.g., homology modeling of OA-binding residues) or error-prone PCR mutagenesis improves activity (30-fold in mutant CYP102A1) .

- Heme Dependency : Endogenous heme levels limit CYP function. Co-expression of heme biosynthesis genes (e.g., HEM1) or hemin supplementation enhances yields .

Q. How can researchers address contradictions in reported anti-cancer effects of this compound across different studies?

Methodological Answer:

Variability arises from:

- Cell Line-Specific D5D Expression : D5D-knockdown models (e.g., HCA-7 colon cancer) show consistent anti-cancer effects, while wild-type cells fail to reach threshold this compound levels due to competing arachidonic acid metabolism .

- Quantification Methods : Standardize protocols (e.g., GC/MS with pentafluorobenzyl bromide derivatization) to ensure comparability across studies .

Q. What methodologies are optimal for quantifying this compound in tumor tissues?

Methodological Answer:

- GC/MS with Derivatization : Tumor tissues are homogenized, extracted with dichloromethane, and derivatized using pentafluorobenzyl bromide. Quantification via internal standard (hexanoic acid) ensures accuracy (CV < 5%) .

- HPTLC-Digital Image Analysis : Non-parametric regression models improve linearity (R² > 0.99) and precision (RSD < 3%) in royal jelly studies, applicable to tissue extracts .

Properties

IUPAC Name |

8-hydroxyoctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O3/c9-7-5-3-1-2-4-6-8(10)11/h9H,1-7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDMSVYIHKLZKET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC(=O)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40227234 | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-89-6 | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40227234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Hydroxyoctanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.